- Photoredox-Catalyzed Cyclobutane Synthesis by a Deboronative Radical Addition-Polar Cyclization Cascade, Angewandte Chemie, 2019, 58(12), 3870-3874
Cas no 931583-43-6 (Cycloheptylboronic acid, pinacol ester)
931583-43-6 structure
Product Name:Cycloheptylboronic acid, pinacol ester
N.o CAS:931583-43-6
MF:C13H25BO2
MW:224.147404432297
MDL:MFCD16618961
CID:842381
Update Time:2025-06-07
Cycloheptylboronic acid, pinacol ester Propriedades químicas e físicas
Nomes e Identificadores
-
- 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- 2-(cycloheptyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- cycloheptenyl boronic acid pinacol ester
- Cycloheptylboronic acid pinacol ester
- 2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (ACI)
- Cycloheptylboronic acid, pinacol ester
-
- MDL: MFCD16618961
- Inchi: 1S/C13H25BO2/c1-12(2)13(3,4)16-14(15-12)11-9-7-5-6-8-10-11/h11H,5-10H2,1-4H3
- Chave InChI: SXXIRRKFRJTGRV-UHFFFAOYSA-N
- SMILES: O1C(C)(C)C(C)(C)OB1C1CCCCCC1
Propriedades Computadas
- Massa Exacta: 224.19500
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 16
- Contagem de Ligações Rotativas: 1
Propriedades Experimentais
- PSA: 18.46000
- LogP: 3.80300
Cycloheptylboronic acid, pinacol ester Dados aduaneiros
- CÓDIGO SH:2934999090
- Dados aduaneiros:
中国海关编码:
2934999090概述:
2934999090. 其他杂环化合物. 增值税率:17.0%. 退税率:13.0%. 监管条件:无. 最惠国关税:6.5%. 普通关税:20.0%
申报要素:
品名, 成分含量, 用途
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Cycloheptylboronic acid, pinacol ester Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449039518-5g |
2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
931583-43-6 | 95% | 5g |
$614.76 | 2023-08-31 | |
| TRC | C987878-100mg |
Cycloheptylboronic acid, pinacol ester |
931583-43-6 | 100mg |
$98.00 | 2023-05-18 | ||
| TRC | C987878-250mg |
Cycloheptylboronic acid, pinacol ester |
931583-43-6 | 250mg |
$190.00 | 2023-05-18 | ||
| TRC | C987878-500mg |
Cycloheptylboronic acid, pinacol ester |
931583-43-6 | 500mg |
$293.00 | 2023-05-18 | ||
| TRC | C987878-1g |
Cycloheptylboronic acid, pinacol ester |
931583-43-6 | 1g |
$414.00 | 2023-05-18 | ||
| Fluorochem | 216152-1g |
2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
931583-43-6 | 95% | 1g |
£188.00 | 2022-03-01 | |
| Fluorochem | 216152-5g |
2-Cycloheptyl-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
931583-43-6 | 95% | 5g |
£750.00 | 2022-03-01 | |
| abcr | AB273495-1 g |
Cycloheptylboronic acid, pinacol ester; 98% |
931583-43-6 | 1g |
€297.00 | 2023-06-22 | ||
| abcr | AB273495-5 g |
Cycloheptylboronic acid, pinacol ester; 98% |
931583-43-6 | 5g |
€1062.00 | 2023-06-22 | ||
| abcr | AB273495-1g |
Cycloheptylboronic acid, pinacol ester, 98%; . |
931583-43-6 | 98% | 1g |
€297.00 | 2025-04-15 |
Cycloheptylboronic acid, pinacol ester Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Catalysts: Cuprous chloride , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ; rt; overnight, rt
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Sodium methoxide , 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: 4-Phenylpyridine Solvents: Acetonitrile ; 12 h, rt
1.2 Reagents: Triethylamine ; 1 h, rt
1.3 Solvents: Ethyl acetate , Water ; rt
1.2 Reagents: Triethylamine ; 1 h, rt
1.3 Solvents: Ethyl acetate , Water ; rt
Referência
- Photoinduced Radical Borylation of Alkyl Bromides Catalyzed by 4-Phenylpyridine, Angewandte Chemie, 2020, 59(5), 2095-2099
Método de produção 3
Condições de reacção
1.1 Catalysts: Cupric chloride , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ; 10 min, rt
1.2 Reagents: Potassium methoxide ; 30 min, rt
1.3 1 h, rt
1.2 Reagents: Potassium methoxide ; 30 min, rt
1.3 1 h, rt
Referência
- Highly efficient synthesis of alkylboronate esters via Cu(II)-catalyzed borylation of unactivated alkyl bromides and chlorides in air, ACS Catalysis, 2016, 6(12), 8332-8335
Método de produção 4
Condições de reacção
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: 2,4,6-Tris(diphenylamino)-3,5-difluorobenzonitrile Solvents: Dimethylformamide ; 6 h, 20 °C
1.2 Reagents: Triethylamine ; 6 h, rt
1.2 Reagents: Triethylamine ; 6 h, rt
Referência
- Light-Mediated Sulfur-Boron Exchange, Organic Letters, 2021, 23(10), 3919-3922
Método de produção 5
Condições de reacção
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ; 6 h, 30 °C
1.2 Reagents: Triethylamine ; 1 h, rt
1.2 Reagents: Triethylamine ; 1 h, rt
Referência
- Deaminative Borylation of Aliphatic Amines Enabled by Visible Light Excitation of an Electron Donor-Acceptor Complex, Chemistry - A European Journal, 2018, 24(65), 17210-17214
Método de produção 6
Condições de reacção
1.1 Reagents: Potassium tert-butoxide Catalysts: Cuprous chloride , 1,1′-(9,9-Dimethyl-9H-xanthene-4,5-diyl)bis[1,1-diphenylphosphine] Solvents: Tetrahydrofuran ; rt; overnight, rt
Referência
- Divergent Aminocarbonylations of Alkynes Enabled by Photoredox/Nickel Dual Catalysis, Angewandte Chemie, 2021, 60(51), 26511-26517
Método de produção 7
Condições de reacção
1.1 Reagents: Lithium methoxide Catalysts: Copper oxide (Cu2O) Solvents: Ethanol ; 12 h, rt
Referência
- Borylation of primary and secondary alkyl bromides catalyzed by Cu2O nanoparticles, RSC Advances, 2015, 5(58), 46672-46676
Método de produção 8
Condições de reacção
1.1 Reagents: Azobisisobutyronitrile , Tris(trimethylsilyl)silane , 2,2′-Bi-1,3,2-benzodioxaborole Solvents: Dimethylacetamide ; 6 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ; 1 h, rt
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Diethyl ether , Tetrahydrofuran ; 5 min, 0 °C
1.2 Reagents: Triethylamine ; 1 h, rt
1.3 Reagents: Tetrabutylammonium fluoride Solvents: Diethyl ether , Tetrahydrofuran ; 5 min, 0 °C
Referência
- Transition metal- and light-free radical borylation of alkyl bromides and iodides using silane, Chemical Communications (Cambridge, 2021, 57(46), 5674-5677
Método de produção 9
Condições de reacção
1.1 Reagents: Tetrabutylammonium tetrafluoroborate , 4,4,5,5-Tetramethyl-2-(3-phenylpropyl)-1,3,2-dioxaborolane Solvents: Dimethylacetamide ; 19 min, 25 °C
1.2 Reagents: Triethylamine ; 1 h, 25 °C
1.3 Reagents: Sodium chloride Solvents: Water
1.2 Reagents: Triethylamine ; 1 h, 25 °C
1.3 Reagents: Sodium chloride Solvents: Water
Referência
- Electro-initiated preparation method of alkyl boride, China, , ,
Método de produção 10
Condições de reacção
1.1 Reagents: Catecholborane , Potassium carbonate Catalysts: Titanocene dichloride Solvents: tert-Butyl methyl ether ; 30 min, 80 °C
1.2 24 h, 80 °C
1.3 Reagents: Triethylamine Solvents: tert-Butyl methyl ether ; 1 h, rt
1.2 24 h, 80 °C
1.3 Reagents: Triethylamine Solvents: tert-Butyl methyl ether ; 1 h, rt
Referência
- Catalytic Boration of Alkyl Halides with Borane without Hydrodehalogenation Enabled by Titanium Catalyst, Angewandte Chemie, 2021, 60(22), 12298-12303
Método de produção 11
Condições de reacção
1.1 Reagents: Catecholborane , Potassium carbonate Catalysts: Titanocene dichloride Solvents: tert-Butyl methyl ether ; 30 min, rt
1.2 24 h, 80 °C
1.3 Reagents: Triethylamine ; 1 h, rt
1.2 24 h, 80 °C
1.3 Reagents: Triethylamine ; 1 h, rt
Referência
- Method for directly preparing alkyl boronate compound from alkyl halide, China, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: Ethylmagnesium bromide Catalysts: N,N,N′,N′-Tetramethylethylenediamine , Iron(III) acetylacetonate Solvents: Diethyl ether , Tetrahydrofuran ; rt; 12 h, rt
Referência
- Iron-Catalyzed Borylation of Alkyl Electrophiles, Journal of the American Chemical Society, 2014, 136(27), 9521-9523
Método de produção 13
Condições de reacção
1.1 Reagents: Isobutanol , Potassium tert-butoxide Catalysts: 4,4′,4′′-Tris(1,1-dimethylethyl)-2,2′:6′,2′′-terpyridine , Dibromo[1,1′-(oxy-κO)bis[2-(methoxy-κO)ethane]]nickel Solvents: Diisopropyl ether ; 5 min, cooled
1.2 24 h, 60 °C
1.2 24 h, 60 °C
Referência
- Alkylboronic Esters from Palladium- and Nickel-Catalyzed Borylation of Primary and Secondary Alkyl Bromides, Advanced Synthesis & Catalysis, 2012, 354(9), 1685-1691
Método de produção 14
Condições de reacção
1.1 Reagents: Lithium methoxide Catalysts: Triphenylphosphine , Cuprous iodide Solvents: Dimethylformamide ; 24 h, 37 °C
Referência
- Alkylboronic Esters from Copper-Catalyzed Borylation of Primary and Secondary Alkyl Halides and Pseudohalides, Angewandte Chemie, 2012, 51(2), 528-532
Método de produção 15
Condições de reacção
1.1 Reagents: Lithium tert-butoxide Catalysts: Copper, compd. with palladium (2.8:0.2) (graphene supported) Solvents: Dimethylformamide ; 2 h, 30 °C
Referência
- Visible-light-driven graphene supported Cu/Pd alloy nanoparticle-catalyzed borylation of alkyl bromides and chlorides in air, Journal of Catalysis, 2021, 395, 258-265
Método de produção 16
Condições de reacção
1.1 Catalysts: Zinc chloride , 1,3-Dihydro-1,3-bis(2,4,6-trimethylphenyl)-2H-imidazol-2-ylidene Solvents: tert-Butyl methyl ether ; 30 min, rt
1.2 Reagents: Potassium tert-butoxide ; 30 min, rt
1.3 1 h, rt
1.2 Reagents: Potassium tert-butoxide ; 30 min, rt
1.3 1 h, rt
Referência
- Zinc-Catalyzed Borylation of Primary, Secondary and Tertiary Alkyl Halides with Alkoxy Diboron Reagents at Room Temperature, Angewandte Chemie, 2014, 53(7), 1799-1803
Método de produção 17
Condições de reacção
1.1 Reagents: Tris(trimethylsilyl)silane , 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: Azobisisobutyronitrile Solvents: Dimethylacetamide ; 6 h, 80 °C; 80 °C → rt
1.2 Reagents: Triethylamine ; 1 h, rt
1.2 Reagents: Triethylamine ; 1 h, rt
Referência
- Boron esterification reaction method catalyzed by alkyl bromide without transition metal, China, , ,
Método de produção 18
Condições de reacção
1.1 Reagents: 2,2′-Bi-1,3,2-benzodioxaborole Catalysts: Zirconocene, dichloride , N,N′-Dicyclohexylurea , Iridium, tris[5-methoxy-2-(2-pyridinyl-κN)phenyl-κC]-, (OC-6-22)- Solvents: (Trifluoromethyl)benzene ; 12 h, 35 °C
1.2 Reagents: Triethylamine ; 1 h, 23 °C
1.3 Solvents: Water ; 23 °C
1.2 Reagents: Triethylamine ; 1 h, 23 °C
1.3 Solvents: Water ; 23 °C
Referência
- Chlorine Atom Transfer of Unactivated Alkyl Chlorides Enabled by Zirconocene and Photoredox Catalysis, Precision Chemistry, 2023, 1(2), 112-118
Método de produção 19
Condições de reacção
1.1 Reagents: Tetrabutylammonium tetrafluoroborate , Bis(pinacolato)diborane Solvents: Dimethylacetamide ; 19 min, 25 °C
1.2 Reagents: Triethylamine ; 1 h, 25 °C
1.3 Reagents: Sodium chloride Solvents: Water ; 25 °C
1.2 Reagents: Triethylamine ; 1 h, 25 °C
1.3 Reagents: Sodium chloride Solvents: Water ; 25 °C
Referência
- Electrochemical Borylation of Alkyl Halides: Fast, Scalable Access to Alkyl Boronic Esters, Journal of the American Chemical Society, 2021, 143(33), 12985-12991
Método de produção 20
Condições de reacção
1.1 Reagents: Lithium tert-butoxide Solvents: Methanol , Water ; 48 h, 50 °C
Referência
- Transition-Metal-Free Borylation of Alkyl Iodides via a Radical Mechanism, Organic Letters, 2019, 21(17), 6597-6602
Cycloheptylboronic acid, pinacol ester Raw materials
- 2,3-Dimethylbutane-2,3-diol
- Bromocycloheptane
- Chlorocycloheptane
- Borate(1-),tetrafluoro-
- Bis(pinacolato)diborane
- Cycloheptane, iodo-
Cycloheptylboronic acid, pinacol ester Preparation Products
Cycloheptylboronic acid, pinacol ester Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:931583-43-6)Cycloheptylboronic acid, pinacol ester
Número da Ordem:A859858
Estado das existências:in Stock
Quantidade:1g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 08:20
Preço ($):219.0
E- mail:sales@amadischem.com
Cycloheptylboronic acid, pinacol ester Literatura Relacionada
-
David B. Cordes,Alexandra M. Z. Slawin,Stefania Righetto,Denis Jacquemin,Eli Zysman-Colman,Véronique Guerchais Dalton Trans., 2018,47, 8292-8300
-
2. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
-
Sandip Gangadhar Balwe,Yeon Tae Jeong Org. Biomol. Chem., 2018,16, 1287-1296
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
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Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:931583-43-6)Cycloheptylboronic acid, pinacol ester
Pureza:99%
Quantidade:1g
Preço ($):219.0